Piribedil

Übersicht

Beschreibung

Piribedil is an antiparkinsonian agent and a piperazine derivative. It acts as a D2 and D3 receptor agonist . It is used in the treatment of Parkinson’s disease, either as monotherapy or in combination with levodopa .

Synthesis Analysis

A method of synthesis for this compound involves the use of piperonyl cyclonene, piperazine, and paraformaldehyde under the effect of hydrochloric acid for one-step synthesis of piperonylpiperazine, which is then used to synthesize this compound with dichloro pyrimidine .Chemical Reactions Analysis

This compound acts as a non-ergot partial dopamine D2/D3-selective agonist, blocks alpha2-adrenoreceptors, and has minimal effects on serotoninergic, cholinergic, and histaminergic receptors . It has been shown to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia .Wissenschaftliche Forschungsanwendungen

Behandlung der Parkinson-Krankheit

Piribedil ist ein Antiparkinsonikum und Piperazinderivat, das als D2/D3-Rezeptoragonist wirkt . Es wird in China seit vielen Jahren als Monotherapie oder in Kombination mit Levodopa eingesetzt . Die klinische Wirksamkeit der this compound-Gruppe war signifikant höher als die der Kontrollgruppe .

Management von unerwünschten Ereignissen

this compound wurde hinsichtlich seines Managements von unerwünschten Ereignissen und Arzneimittelwechselwirkungen untersucht . Die kombinierten Daten zeigten, dass es keinen statistischen Unterschied für Übelkeit und Erbrechen, psychische Störungen und andere Toxizitäten gab .

3. Verbesserung von motorischen und nicht-motorischen Symptomen Klinische Studien mit this compound haben Verbesserungen bei motorischen und nicht-motorischen Symptomen der Parkinson-Krankheit gezeigt . Dieser Effekt kann die Häufigkeit von Dyskinesien verringern, die motorische Funktion und Kognition verbessern, die Stimmung heben und das Risiko für Tagesmüdigkeit verringern.

Kognitive Verbesserung

Die Aktivierung limbischer Dopaminrezeptoren durch this compound und die Stimulation der Acetylcholinausschüttung im frontalen Kortex bieten eine Grundlage für die Verbesserung der Stimmung und kognitiver Störungen .

5. Adjuvante Therapie in Kombination mit Levodopa this compound in Kombination mit Levodopa in der adjuvanten Therapie der Parkinson-Krankheit ist effektiver als Levodopa allein, ohne die arzneimittelbedingte Toxizität zu erhöhen .

6. Potenzieller Einsatz bei anderen neurodegenerativen Erkrankungen Während this compound in erster Linie zur Behandlung der Parkinson-Krankheit eingesetzt wird, legt sein Wirkmechanismus potenzielle Anwendungen bei anderen neurodegenerativen Erkrankungen nahe .

Wirkmechanismus

Target of Action

Piribedil is an antiparkinsonian agent and a piperazine derivative . The primary targets of this compound are the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions, including motor control, reward, and reinforcement.

Mode of Action

This compound acts as a non-ergot partial dopamine D2/D3-selective agonist . This means that it binds to the D2 and D3 receptors, mimicking the action of dopamine, and thereby stimulating these receptors . Additionally, this compound also blocks alpha2-adrenoreceptors , which can influence the release of neurotransmitters and thus affect the overall neurotransmission.

Biochemical Pathways

It is known that the drug’s action on the d2 and d3 receptors influences the dopaminergic pathways, which are crucial in the pathophysiology of parkinson’s disease . By acting as a dopamine agonist, this compound can help restore the balance of dopamine in these pathways, thereby alleviating the symptoms of Parkinson’s disease .

Pharmacokinetics

This compound has a low oral bioavailability due to an extensive first-pass metabolism . After oral administration, this compound is largely metabolised to several compounds, including S 584 . The elimination half-life of this compound is approximately 20 hours . These pharmacokinetic properties influence the drug’s bioavailability and the duration of its action.

Result of Action

The stimulation of D2 and D3 receptors by this compound results in improved motor symptoms in patients with Parkinson’s disease . Animal models support the efficacy of this compound to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia . This suggests that this compound may have a beneficial effect on the motor symptoms of Parkinson’s disease without the common side effects associated with levodopa treatment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that factors such as the patient’s overall health, the presence of other medications, and individual metabolic differences can impact the effectiveness and tolerability of the drug . Therefore, the use of this compound should always be under the guidance of a healthcare provider who can monitor these factors and adjust the treatment plan as necessary.

Safety and Hazards

Zukünftige Richtungen

Piribedil has been used in China for many years as monotherapy or in combination with levodopa . Future research may focus on better understanding its antiparkinsonian profile . Pilot clinical studies suggest that this compound may improve non-motor symptoms, such as apathy, but confirmatory trials are needed .

Eigenschaften

IUPAC Name |

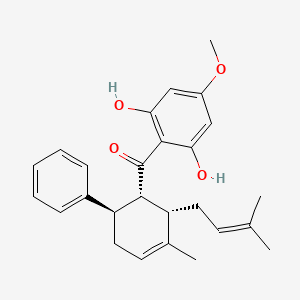

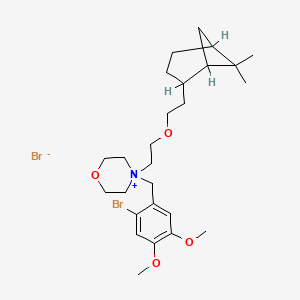

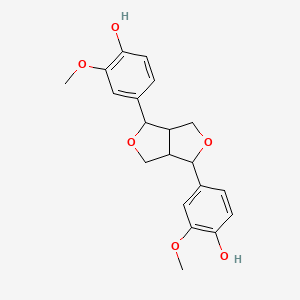

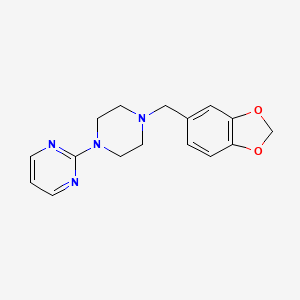

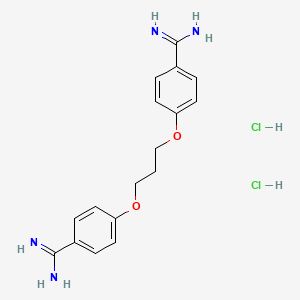

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride) | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045188 | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3605-01-4 | |

| Record name | Piribedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piribedil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piribedil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIBEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of piribedil?

A1: this compound is a dopamine agonist with a high affinity for dopamine D2 and D3 receptors. [, , , , ] It mimics the effects of dopamine by binding to these receptors, primarily in the brain. This binding leads to downstream effects on dopaminergic pathways involved in motor control, mood regulation, and other functions. [, ]

Q2: Does this compound interact with other receptor systems in addition to dopamine receptors?

A2: Yes, in addition to its dopaminergic activity, this compound also exhibits antagonist properties at α2-adrenergic receptors. [, , , , ] This blockade of α2-adrenergic receptors contributes to its clinical profile and may play a role in its effects on vigilance, alertness, and potentially cognitive function. [, ]

Q3: How does this compound's action on dopamine receptors differ from that of levodopa?

A3: While both this compound and levodopa address Parkinson's disease symptoms by influencing dopaminergic pathways, they do so through different mechanisms. Levodopa is a precursor to dopamine and increases dopamine levels directly, while this compound acts by directly stimulating dopamine receptors. [, , ] Research suggests that this compound may be less prone to inducing dyskinesia, a common side effect of long-term levodopa treatment. [, ]

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C19H20N4O2, and its molecular weight is 336.39 g/mol. []

Q5: Has this compound been formulated into different drug delivery systems?

A6: Yes, researchers have explored various formulations to improve this compound's delivery and effectiveness. These include transdermal patches, solid lipid microparticles, solid lipid nanoparticles, and nasal in-situ gels. [, , , ]

Q6: What is the rationale for developing different formulations of this compound?

A7: this compound suffers from low aqueous solubility and a short elimination half-life. [] Different formulations have been explored to overcome these limitations, aiming for sustained release and improved bioavailability. [, , , ]

Q7: What is known about the metabolism of this compound?

A9: this compound undergoes extensive metabolism, primarily in the liver. [] Studies using radiolabeled this compound in rats identified several metabolites in urine and feces, including products of methylenedioxyphenyl bridge cleavage and oxidation. []

Q8: What preclinical models have been used to investigate the effects of this compound?

A11: Several animal models have been employed, with a prominent focus on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model of Parkinson's disease. [, , ] Rodent models have also been utilized to evaluate its effects on motor function, cognition, and mood. [, , ]

Q9: Has this compound been evaluated in clinical trials for conditions other than Parkinson's disease?

A12: Yes, in addition to its use in Parkinson's disease, clinical trials have investigated this compound's efficacy in treating mild cognitive impairment and as an adjunct therapy for chronic heart failure. [, ]

Q10: Why are researchers exploring transdermal administration of this compound?

A14: Transdermal delivery of this compound through patches offers several potential advantages, including bypassing first-pass metabolism, achieving more sustained drug levels, and potentially reducing side effects associated with oral administration, such as nausea. []

Q11: What analytical techniques are commonly employed for quantifying this compound and its metabolites?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of this compound in various matrices. [, , ] Researchers have developed and validated different HPLC methods for assaying this compound and its impurities in pharmaceutical formulations. [, ]

Q12: Are there specific analytical challenges associated with measuring this compound?

A16: this compound's low aqueous solubility and extensive metabolism present challenges for analytical methods. [, ] Developing sensitive and selective methods that can accurately quantify this compound and distinguish it from its metabolites is crucial.

Q13: What is the purpose of using 99mTc-TRODAT-1-SPECT imaging in this compound research?

A17: 99mTc-TRODAT-1-SPECT is a neuroimaging technique that allows researchers to visualize and quantify dopamine transporter activity in the brain. [] This technique helps assess the impact of this compound treatment on the dopaminergic system, particularly in the context of Parkinson's disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)